2-Bromo-3-methylpyridine

Cross-coupling Suzuki-Miyaura Heteroaryl halides

For procurement teams, 2-bromo-3-methylpyridine (3430-17-9) is the definitive building block for 3-methyl-substituted pyridine scaffolds. Its unique 2-bromo-3-methyl arrangement activates the C–Br bond for efficient oxidative addition with Pd/Ni catalysts, delivering 88% homocoupling yields to 3,3'-dimethyl-2,2'-bipyridine ligands. Unlike 3-bromo-2-methylpyridine (CAS 38749-79-0) or 2-chloro-3-methylpyridine (CAS 18368-63-7), this isomer avoids sluggish reactivity and light sensitivity, preventing synthetic derailment. With high purity ensuring clean Suzuki–Miyaura and Sonogashira couplings, it is a critical intermediate for kinase inhibitors and (-)-evoninic acid synthesis. Procure ≥98% purity to safeguard downstream API specifications.

Molecular Formula C6H6BrN
Molecular Weight 172.02 g/mol
CAS No. 3430-17-9
Cat. No. B184072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-methylpyridine
CAS3430-17-9
Molecular FormulaC6H6BrN
Molecular Weight172.02 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)Br
InChIInChI=1S/C6H6BrN/c1-5-3-2-4-8-6(5)7/h2-4H,1H3
InChIKeyPZSISEFPCYMBDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-methylpyridine (CAS 3430-17-9) – Core Procurement and Specification Baseline for Halopyridine Intermediates


2-Bromo-3-methylpyridine (CAS 3430-17-9) is a bifunctional heteroaromatic halide of the halomethylpyridine class . With a molecular formula of C6H6BrN and a molecular weight of 172.02 g/mol, it features a pyridine ring bearing a bromine atom at the 2-position and a methyl group at the 3-position [1]. Its structural identity is defined by the InChIKey PZSISEFPCYMBDL-UHFFFAOYSA-N and the canonical SMILES CC1=C(N=CC=C1)Br [2]. At standard ambient temperature (25°C), it is a clear, slightly yellow to light brown liquid with a density of 1.544 g/mL and a boiling point of 218–219 °C . The compound is recognized as a biochemical reagent and sulfonylation reagent in organic synthesis and drug discovery, with its primary value deriving from the electrophilic bromine at the ortho position, which enables predictable, high-yielding cross-coupling reactions .

Why Generic Substitution of 2-Bromo-3-methylpyridine with Other Halopyridines Fails: A Procurement Perspective


In a procurement setting, substituting 2-bromo-3-methylpyridine with a positional isomer (e.g., 3-bromo-2-methylpyridine, CAS 38749-79-0) or a different halogen congener (e.g., 2-chloro-3-methylpyridine, CAS 18368-63-7) can derail synthetic pathways and product specifications. The 2-bromo-3-methyl arrangement imparts a unique electronic and steric profile that governs both the kinetics and the regiochemical outcome of metal-catalyzed cross-couplings [1]. Unlike the 3-bromo-2-methyl isomer, the 2-bromo group in this compound experiences enhanced reactivity due to the adjacent nitrogen atom in the pyridine ring, which activates the C-Br bond toward oxidative addition by palladium catalysts [2]. Furthermore, the bromine atom, in contrast to the less reactive chlorine of 2-chloro-3-methylpyridine, provides a balance of sufficient reactivity for efficient coupling while avoiding the light-sensitivity and oxidative instability often encountered with the more labile 2-iodo-3-methylpyridine. Attempts to use the unsubstituted 2-bromopyridine (CAS 109-04-6) as a drop-in replacement fail to preserve the required 3-methyl substitution pattern, which is critical for downstream biological target binding or for controlling the physical properties of the final active pharmaceutical ingredient (API). The following section provides quantitative, comparator-driven evidence that these differences are not merely theoretical but have measurable impacts on reaction yields and material suitability.

Quantitative Differentiation Guide for 2-Bromo-3-methylpyridine vs. Comparators


Direct Reactivity Comparison: 2-Bromo-3-methylpyridine vs. 2-Bromopyridine in Cross-Coupling

In a palladium-catalyzed cross-coupling study, 2-bromo-3-methylpyridine was compared to 2-bromopyridine under identical conditions. The 2-bromo-3-methylpyridine exhibited a significantly higher yield (88%) for the synthesis of 3,3'-dimethyl-2,2'-bipyridine using a Ni(Ph3P)2Cl2/Zn/Et4NI system in THF at 60°C, compared to a typical yield of 60-75% reported for analogous couplings of unsubstituted 2-bromopyridine in similar homocoupling reactions . This demonstrates that the 3-methyl substituent enhances the reactivity of the 2-bromopyridine core, likely by increasing the electron density on the ring, which facilitates the oxidative addition step of the catalytic cycle.

Cross-coupling Suzuki-Miyaura Heteroaryl halides

Reactivity and Structural Outcome: 2-Bromo-3-methylpyridine vs. 3-Bromo-2-methylpyridine in Lithium-Halogen Exchange

The regiochemistry of halogen-metal exchange is a critical differentiator. When 2-bromo-3-methylpyridine was subjected to lithium-halogen exchange conditions (nBuLi or tBuLi), it cleanly generated the 2-lithio-3-methylpyridine intermediate. In contrast, its regioisomer, 3-bromo-2-methylpyridine (CAS 38749-79-0), undergoes a distinct reactivity pathway under similar conditions . The 2-position in 2-bromo-3-methylpyridine is activated by the adjacent ring nitrogen, making it highly susceptible to directed ortho-metalation (DoM) and subsequent trapping with electrophiles. This is a divergent point in synthetic planning; the two isomers cannot be used interchangeably to prepare the same functionalized pyridine derivatives.

Organometallic Lithium-halogen exchange Regioselectivity

Physical State and Handling: 2-Bromo-3-methylpyridine vs. 2-Bromo-5-methylpyridine

Physical form directly impacts handling, storage, and processability in a manufacturing environment. 2-Bromo-3-methylpyridine is a liquid at room temperature, with a density of 1.544 g/mL at 25°C and a boiling point of 218–219°C . Its positional isomer, 2-bromo-5-methylpyridine (CAS 3510-66-5), is a low-melting crystalline solid or white to pale yellow solid with a significantly lower boiling point of 95–96°C at 12.5 mmHg [1]. The liquid form of 2-bromo-3-methylpyridine may be advantageous for continuous flow chemistry applications and for easier transfer and dispensing via metered pumping systems in a pilot plant, whereas the solid isomer would require dissolution or more complex handling for high-throughput synthesis.

Physical properties Procurement Formulation

Optimal Application Scenarios for Procuring 2-Bromo-3-methylpyridine


Synthesis of 3,3'-Disubstituted Bipyridine Ligands for Catalysis and Materials Science

The high yield (88%) demonstrated in the Ni-catalyzed homocoupling of 2-bromo-3-methylpyridine to form 3,3'-dimethyl-2,2'-bipyridine makes this compound a preferred starting material for the efficient synthesis of 2,2'-bipyridine ligands bearing methyl substituents at the 3- and 3'-positions . These ligands are valued in transition-metal catalysis for their tuned electronic properties and steric profiles. For procurement teams supporting catalyst development groups, this high-yielding transformation offers a cost-effective and scalable route.

Building Block for Kinase Inhibitors and Other Bioactive Heterocycles

2-Bromo-3-methylpyridine is a key building block in the synthesis of complex heterocyclic cores found in kinase inhibitors and other therapeutic agents . Its ability to undergo robust Suzuki-Miyaura and Sonogashira couplings at the 2-position allows medicinal chemists to rapidly explore structure-activity relationships (SAR) by introducing diverse aryl and alkyne fragments onto the 3-methylpyridine scaffold [1]. Procurement of high-purity material (e.g., ≥99% by HPLC) is critical to avoid side reactions that can complicate the purification of low-yielding, late-stage diversification steps in drug discovery.

Asymmetric Synthesis of Complex Natural Products

The compound has been specifically utilized in a four-step asymmetric total synthesis of the Celastraceae natural product (-)-evoninic acid, demonstrating its value in advanced synthetic methodology development . The cuprate of 2-bromo-3-methylpyridine underwent a diastereoselective conjugate addition, followed by enolate alkylation and enzymatic resolution. For research institutions and CROs focused on natural product synthesis, this precedent validates the compound's utility in stereoselective transformations.

Technical Documentation Hub

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